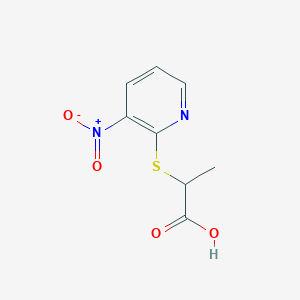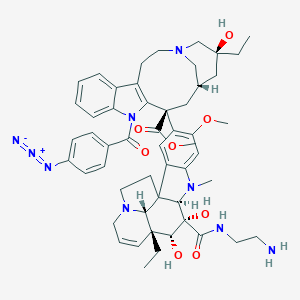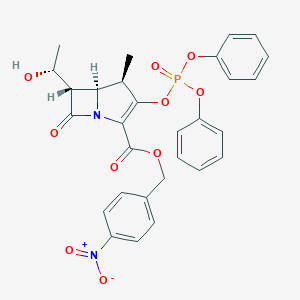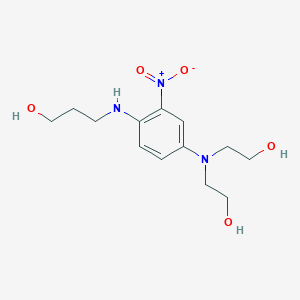
HC 紫罗兰 2 号
描述
Synthesis Analysis
The synthesis of HC Violet No. 2 and related compounds involves complex chemical reactions and methodologies. For instance, a study detailed a color test for the detection of hydroxyl groups bonded to a solid support, useful in the control of solid-phase synthesis of depsides and depsipeptides, showing a violet to pink color with primary, secondary, and tertiary alcohols, and phenols. This method indirectly relates to the synthesis processes that could involve compounds similar to HC Violet No. 2 (Kuisle et al., 1999). Additionally, the synthesis of Cr-doped SnO2 pigments by heating precursors obtained from aerosols generated from tin (IV) chloride and chromium (III) nitrate solutions at high temperatures, producing violet pigments, shares similarities with processes that may be used for HC Violet No. 2 (López-Navarrete et al., 2003).
Molecular Structure Analysis
The molecular structure of HC Violet No. 2 is crucial for understanding its chemical behavior and properties. Although specific studies on HC Violet No. 2's molecular structure were not identified, techniques such as X-ray diffraction analysis (XRD) and infrared spectroscopy (IR) are commonly used to determine the molecular structure and crystallinity of similar compounds. For example, novel violet pigments synthesized from manganese oxide and phosphoric acid were investigated using XRD and IR, indicating the importance of these techniques in understanding the molecular structure of violet pigments (Onoda & Kanai, 2020).
Chemical Reactions and Properties
The chemical reactions and properties of HC Violet No. 2 can be inferred from studies on related compounds. The photocatalytic degradation of crystal violet dye by nanocrystalline Bi2WO6 under UV-light irradiation demonstrates the potential chemical reactivity of violet compounds in photocatalytic processes (Liao et al., 2011).
Physical Properties Analysis
The physical properties of HC Violet No. 2, such as solubility, melting point, and boiling point, are essential for its practical applications. While specific data on HC Violet No. 2 was not found, the study of similar compounds' physical properties provides valuable insights. For instance, the synthesis and characterization of hcp Ni nanoparticles explored the influence of synthesis conditions on the particle size and magnetic properties, which are critical physical properties for many applications (Tzitzios et al., 2006).
Chemical Properties Analysis
The chemical properties of HC Violet No. 2, such as reactivity, stability, and degradation pathways, are determined by its molecular structure and environmental conditions. The green synthesis of ZnO and CuO nanoparticles and their photocatalytic degradation of basic violet 3 dye highlight the importance of understanding the chemical properties for environmental applications (Sorbiun et al., 2018).
科学研究应用
腐蚀抑制:结晶紫染料在酸性和碱性溶液中均表现出显着的铝腐蚀抑制效果。其在 1 M HCl 中的效率特别高,为 83.6%,并且在 0.5 M KOH(23.1%)中与碘离子协同增加 (Oguzie, 2008).
吸附研究:用 HCl 处理活性炭增强了它们对较大分子(包括亚甲基蓝和结晶紫染料)的吸附能力 (Wang & Zhu, 2007)。类似地,用 HCl 处理的木质纤维素材料显示出对乙基紫染料的吸附增加,表明其在废水处理中的潜力 (Bouguettoucha 等,2017).
分析化学:结晶紫用于毛细管电泳,特别是与紫外二极管激光结合用于无机阴离子和化学战剂降解产物的间接激光诱导荧光检测 (Melanson 等,2001).
光催化降解:结晶紫染料会发生光催化降解,如使用 Ag+ 掺杂的 TiO2 进行的研究所示,这导致水悬浮液中染料的降解率超过 99%,矿化率为 86% (Gupta 等,2006).
环境应用:结晶紫的吸附性能被用于环境管理中,例如使用蒙脱石 K10 和酸处理形式等改性材料将其从水溶液中去除 (Sarma 等,2016).
安全和危害
属性
IUPAC Name |
3-[4-[bis(2-hydroxyethyl)amino]-2-nitroanilino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O5/c17-7-1-4-14-12-3-2-11(10-13(12)16(20)21)15(5-8-18)6-9-19/h2-3,10,14,17-19H,1,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSOWKGIYXECIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146352 | |
| Record name | HC Violet no. 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
HC Violet no. 2 | |
CAS RN |
104226-19-9 | |
| Record name | HC Violet 2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104226-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HC Violet no. 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104226199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HC Violet no. 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((4-(bis(2-hydroxyethyl)amino)-2-nitrophenyl)amino)-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HC VIOLET NO. 2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/639H4QR04O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



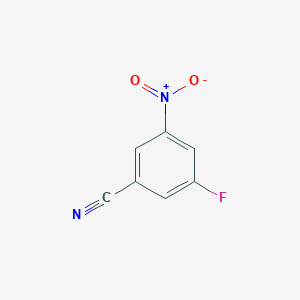
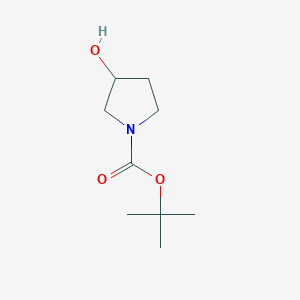
![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)



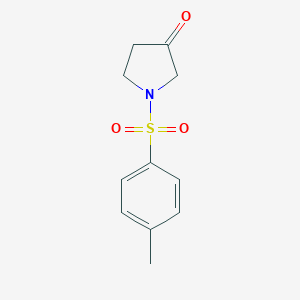

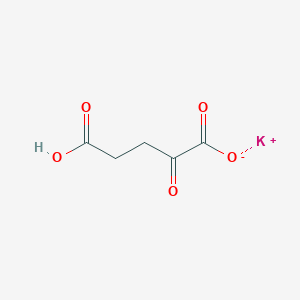

![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)
